molecular formula C51H82N14O18S B3028636 H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH CAS No. 252256-37-4

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH

Cat. No.: B3028636
CAS No.: 252256-37-4
M. Wt: 1211.3 g/mol
InChI Key: BLKDQJZDKNYVBO-MWHZAZASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH is a peptide composed of ten amino acids: serine, glutamic acid, valine, lysine, methionine, aspartic acid, alanine, glutamic acid, phenylalanine, and arginine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, which involves inserting the gene encoding the peptide into a host organism like E. coli.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their roles in cellular processes and signaling pathways.

    Medicine: Investigated for their therapeutic potential in treating diseases like cancer and diabetes.

    Industry: Utilized in the development of novel biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, alter enzyme activity, or affect protein-protein interactions. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2: (Taspoglutide)

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)

Uniqueness

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of certain amino acids like methionine and phenylalanine can influence its chemical reactivity and biological activity, making it distinct from other peptides.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKDQJZDKNYVBO-MWHZAZASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N14O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
Reactant of Route 2
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
Reactant of Route 3
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
Reactant of Route 4
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
Reactant of Route 5
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
Reactant of Route 6
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH

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